molecular formula C8H18N2 B059413 Ethyl-piperidin-4-ylmethyl-amine CAS No. 1220168-31-9

Ethyl-piperidin-4-ylmethyl-amine

Cat. No.: B059413
CAS No.: 1220168-31-9
M. Wt: 142.24 g/mol
InChI Key: RJASJOJQSLXLNG-UHFFFAOYSA-N
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Description

Ethyl-piperidin-4-ylmethyl-amine is a versatile small molecule scaffold that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of imines, cyclization, and subsequent reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar pharmacological properties.

    Pyridine: Another six-membered heterocycle with nitrogen, but with different chemical reactivity.

    Morpholine: Contains both nitrogen and oxygen in the ring, offering different solubility and reactivity profiles.

Uniqueness

Ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a scaffold allows for the development of a wide range of derivatives with potential therapeutic applications .

Biological Activity

Ethyl-piperidin-4-ylmethyl-amine, a compound featuring a piperidine moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems and enzymatic pathways. It has been shown to act as both an agonist and antagonist at certain receptor sites, which influences neurotransmitter release and uptake. Additionally, the compound may inhibit specific enzymes, leading to altered metabolic pathways that can affect cellular functions .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

2. Antiviral Activity

The compound has also been investigated for its potential antiviral effects. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving receptor modulation and enzyme inhibition .

3. Anticancer Potential

This compound has shown promise in cancer research. It acts as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The compound demonstrated an IC50 value of 62 nM against LSD1, indicating significant potency compared to other compounds in its class . The structural modifications associated with this compound enhance its selectivity for LSD1, making it a candidate for further development in cancer therapeutics.

Case Study 1: Anticancer Activity

In a study examining the structure-activity relationship (SAR) of piperidine derivatives, this compound was synthesized and tested against several human cancer cell lines. The results indicated a marked reduction in cell viability, particularly against HeLa and A549 cell lines, with IC50 values ranging from 0.021 μM to 0.058 μM depending on structural modifications .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of this compound against acetylcholinesterase (AChE). The compound exhibited competitive inhibition, suggesting its potential use in treating conditions associated with cholinergic dysfunctions .

Data Summary

Biological ActivityTarget/EffectIC50 Value
AntimicrobialSalmonella typhi, Bacillus subtilisModerate to Strong
AntiviralViral replicationNot specified
Anticancer (LSD1 Inhibition)Human recombinant LSD162 nM
Enzyme Inhibition (AChE)AcetylcholinesteraseCompetitive Inhibitor

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASJOJQSLXLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600621
Record name N-[(Piperidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220168-31-9
Record name N-[(Piperidin-4-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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